
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield sucralose.
Industrial Production Methods
Industrial production of sucralose follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity of the final product, making it suitable for use in various food and beverage applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of sucralose include:
Chlorinating Agents: Used in the chlorination step during synthesis.
Oxidizing and Reducing Agents: Used in various chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups .
Scientific Research Applications
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbohydrate chemistry and synthetic methodologies.
Biology: Investigated for its effects on sweet taste receptors and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its impact on insulin secretion and glucose metabolism.
Industry: Widely used as a non-nutritive sweetener in food and beverages
Mechanism of Action
The mechanism of action of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves its interaction with sweet taste receptors (T1R2/T1R3) on enteroendocrine cells. This interaction leads to increased secretion of hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another high-intensity sweetener, but it is not as stable as sucralose under high temperatures and varying pH conditions.
Saccharin: Also a high-intensity sweetener, but it has a bitter aftertaste that sucralose lacks.
Stevia: A natural sweetener derived from the Stevia plant, but it has a different chemical structure and sweetness profile compared to sucralose
Uniqueness
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is unique due to its high sweetness intensity, stability under various conditions, and lack of a bitter aftertaste. These properties make it a preferred choice for use in a wide range of food and beverage products .
Properties
CAS No. |
55832-24-1 |
|---|---|
Molecular Formula |
C12H20Cl2O9 |
Molecular Weight |
379.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2S,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-16,22-4)23-11-9(19)8(18)6(14)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
CBVOUKZSNIOEJW-QBMZZYIRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



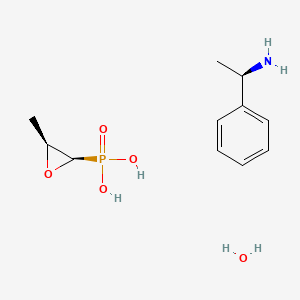

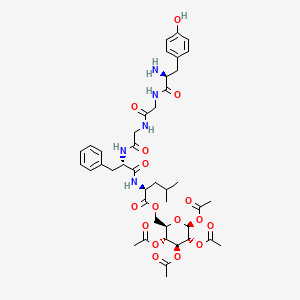
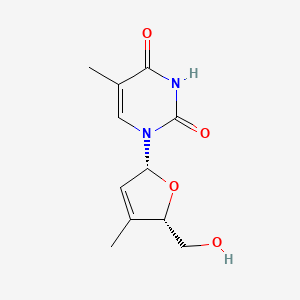
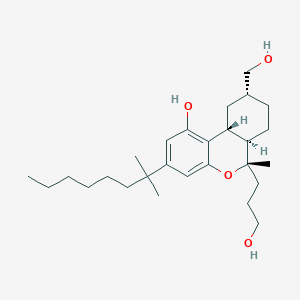

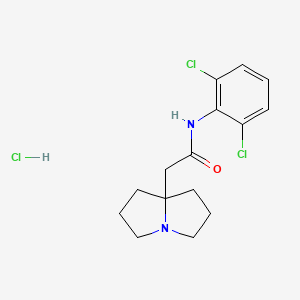

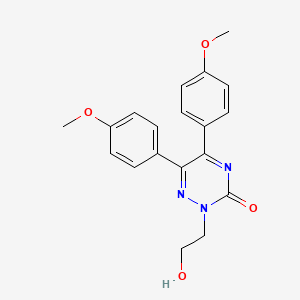
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
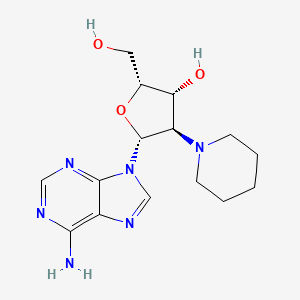
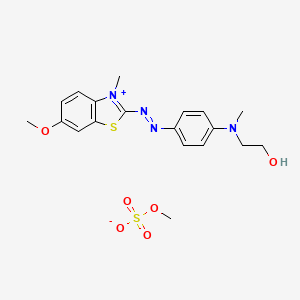
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
